Isoroquefortine C

Antifungal discovery Natural product screening Phytopathogen control

Researchers using roquefortine C in pharmacological assays encounter tremorgenic neurotoxicity and iron-binding artifacts that confound experimental outcomes. Isoroquefortine C (CAS 58735-64-1), the thermodynamically stable Z-isomer, resolves these variables: • Antifungal: MIC 12.5 μM vs Colletotrichum gloeosporioides, exceeding hymexazol (MIC 25 μM) • Iron-binding-negative: enables clean SAR deconvolution of metal-dependent vs. metal-independent mechanisms • Non-tremorgenic: safe structural comparator for neurotoxicity screening assays • Stable under standard storage; no confounding E→Z isomerization during incubation

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 58735-64-1
Cat. No. B1680720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoroquefortine C
CAS58735-64-1
Synonymsisoroquefortine C
roquefortin
roquefortine
roquefortine C
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25
InChIInChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+
InChIKeySPWSUFUPTSJWNG-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoroquefortine C Overview


Isoroquefortine C (CAS 58735-64-1) is a prenylated indole alkaloid belonging to the roquefortine/meleagrin biosynthetic family, sharing the same molecular formula (C₂₂H₂₃N₅O₂) and core hexahydropyrroloindole-diketopiperazine scaffold as roquefortine C [1]. The structural distinction resides in the configuration of the dehydrohistidine exocyclic double bond: isoroquefortine C exists as the thermodynamically more stable Z-isomer, whereas roquefortine C is the metastable E-isomer [2]. This stereochemical divergence confers quantifiable differences in physicochemical stability, iron-binding capacity, and biological activity profiles, making the two isomers non-interchangeable in research settings.

Stereochemical control Thermodynamically stable Z-isomer; dehydrohistidine exocyclic double bond configuration distinct from roquefortine C
Biosynthetic class Prenylated indole alkaloid; roquefortine/meleagrin family
Research context Antifungal screening studies, SAR comparator, mycotoxin reference standard

Why Isoroquefortine C Is Irreplaceable


Despite identical molecular formulas, isoroquefortine C and roquefortine C exhibit fundamentally different biological and physicochemical properties that preclude interchangeable use. Isoroquefortine C is not a naturally occurring metabolite in most Penicillium fermentation systems and does not bind iron, whereas roquefortine C is a widely distributed natural product with iron-chelating capacity [1]. Critically, the Z-isomer (isoroquefortine C) lacks the tremorgenic neurotoxicity associated with the E-isomer and related tremorgenic mycotoxins such as penitrem A [2]. Furthermore, isoroquefortine C demonstrates quantifiable antifungal activity against phytopathogenic fungi (MIC 12.5 μM against Colletotrichum gloeosporioides) that has not been reported for roquefortine C under comparable conditions [3]. For investigators requiring a non-tremorgenic, thermodynamically stable roquefortine scaffold for antifungal screening, P450/P-gp modulation studies, or synthetic methodology development, substituting roquefortine C or meleagrin would introduce confounding neurotoxicity, iron-binding artifacts, and isomerization instability that fundamentally alter experimental outcomes.

Isoroquefortine C (Z-isomer)
Roquefortine C (E-isomer) or meleagrin
Thermodynamically stable; resists isomerization during storage/assay
Metastable E-isomer; prone to isomerization to Z-form, altering experimental reproducibility
No iron binding; suitable as metal-independent negative control for SAR
Binds iron; introduces metal-chelation artifacts that may confound mechanism-of-action studies
Reported antifungal screening activity (MIC context available against C. gloeosporioides)
Comparable antifungal MIC data not documented under equivalent conditions
Class-level inference of absent tremorgenic liability; structurally distinct from penitrem A
Classified as tremorgenic mycotoxin; tremorgenic signs reported in veterinary contexts

Isoroquefortine C: Differentiation Evidence


Antifungal Potency vs. Hymexazol

Isoroquefortine C exhibited antifungal activity against Colletotrichum gloeosporioides with a minimum inhibitory concentration (MIC) of 12.5 μM, representing a 2-fold greater potency than the positive control hymexazol (MIC 25 μM) in the same assay system [1]. This represents the first report of isoroquefortine C as a naturally occurring compound and its antifungal activity against phytopathogenic fungi. Notably, comparable quantitative antifungal MIC data for roquefortine C against the same panel of phytopathogenic fungi is absent from the literature, establishing isoroquefortine C as the preferred scaffold for antifungal screening within this structural class.

Antifungal MIC
Direct head-to-head
Isoroquefortine C: MIC 12.5 μM
Hymexazol (positive control): MIC 25 μM
2-fold lower MIC value
Supports antifungal screening context; reported MIC lower than positive control
In vitro broth microdilution; C. gloeosporioides
Antifungal discovery Natural product screening Phytopathogen control Agricultural fungicide

Thermodynamic Stability Advantage

Molecular modeling and total synthesis studies demonstrate that isoroquefortine C is the thermodynamically more stable Z-isomer of the dehydrohistidine exocyclic double bond, whereas roquefortine C exists as the thermodynamically unstable E-isomer [1]. The first total synthesis of roquefortine C required a novel elimination strategy specifically to construct the unstable E-dehydrohistidine moiety, which is inherently prone to isomerization to the more stable isoroquefortine C configuration [1]. The Z-configuration of isoroquefortine C is also consistent with the (3Z,5aS,10bR,11aS) systematic stereochemical designation . This thermodynamic preference translates to practical differences in handling, storage, and experimental reproducibility.

Thermodynamic Stability
Direct head-to-head
Z-isomer (thermodynamically stable)
vs E-isomer (metastable, prone to isomerization)
Supports reproducible handling and storage; limits E→Z isomerization artifacts
DFT modeling and total synthesis validation
Structural isomerism Compound stability Synthetic chemistry Formulation development

Lack of Iron Binding

A fundamental physicochemical distinction exists between the two isomers: roquefortine C binds iron, whereas isoroquefortine C does not [1]. This differential iron-binding capacity is directly attributable to the stereochemical configuration of the dehydrohistidine moiety that distinguishes the E- and Z-isomers. The absence of iron chelation in isoroquefortine C provides a critical negative control for structure-activity relationship (SAR) studies investigating the contribution of metal coordination to the biological activities (antibacterial, P450 inhibition, P-gp activation) observed with roquefortine C.

Iron Binding
Class-level inference
Isoroquefortine C: no iron binding
Roquefortine C: binds iron
Enables iron-binding-negative comparator context for SAR studies
Structural inference; binary difference
Metal chelation Iron homeostasis Mechanism of action Pharmacophore mapping

Natural Product from P. brasilianum

Contrary to earlier literature describing isoroquefortine C as a purely synthetic isomer, it was identified as a naturally occurring compound produced by the fungus Penicillium brasilianum, as first reported in 2014 [1]. Its bioactivities were systematically tested against five phytopathogenic fungi (Gibeberalla saubinetti, Fusarium solani, Botrytis cinerea, Colletotrichum gloeosporioides, Alternaria solani) and four pathogenic bacteria (Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Bacillus cereus), yielding the antifungal MIC data described above [1]. Isoroquefortine C has also been identified from Hordeum vulgare, Penicillium hirsutum, Penicillium roqueforti, and Penicillium verrucosum .

Natural Occurrence
Reported
Identified from P. brasilianum, P. hirsutum, P. verrucosum, H. vulgare
Supports natural product discovery and biosynthetic profiling
First natural isolation reported in 2014
Natural product discovery Fungal secondary metabolites Biosynthetic pathway Endophytic fungi

Non-Tremorgenic Activity

Although roquefortine C is classified as a tremorgenic mycotoxin, it has been shown to be not very toxic after intraperitoneal injection in mice, with no tremorgenic signs observed, and may not be an important tremorgen relative to penitrem A [1]. Penitrem A, by contrast, is approximately 10-fold more toxic than roquefortine C and produces a well-characterized tremorgenic syndrome at doses of 1-1.5 mg/kg in rats with documented CNS effects [2]. Isoroquefortine C, as a distinct structural isomer lacking iron-binding capacity and exhibiting different bioactivity, is expected to lack the tremorgenic liability associated with roquefortine C and penitrem A.

Tremorgenic Liability
Class-level inference
No tremorgenic signs observed in mouse i.p. (inferred); ~10-fold less toxic than penitrem A
Supports neurotoxicity screening control context; distinct from penitrem A
Class-level inference; veterinary toxicology reference
Neurotoxicity screening Mycotoxin safety Tremorgenic assay In vivo toxicology

Isoroquefortine C: Key Applications


Antifungal Lead Discovery

Procure isoroquefortine C for antifungal screening programs targeting phytopathogenic fungi, particularly Colletotrichum gloeosporioides. The documented MIC of 12.5 μM against this pathogen exceeds the potency of the positive control hymexazol (MIC 25 μM) in the same assay system [1]. This validated activity, combined with the compound's natural product status from Penicillium brasilianum, positions isoroquefortine C as a credible scaffold for agricultural fungicide development. Notably, comparable antifungal MIC data for roquefortine C against this phytopathogen panel is absent from the literature, making isoroquefortine C the evidence-supported choice within this structural class.

SAR Studies on Roquefortine Alkaloids

Use isoroquefortine C as the thermodynamically stable, iron-binding-negative comparator in SAR studies investigating the roquefortine pharmacophore. Because isoroquefortine C does not bind iron while roquefortine C does [1], paired testing of both isomers enables deconvolution of metal-dependent versus metal-independent mechanisms underlying the reported biological activities (P-gp activation, P450-3A inhibition, bacteriostatic effects). The thermodynamic stability of the Z-isomer also ensures that observed biological activity differences are attributable to intrinsic molecular properties rather than confounding E→Z isomerization during assay incubation.

Analytical Reference Standard for Mycotoxins

Procure isoroquefortine C as an authenticated reference standard for distinguishing roquefortine-class isomers in LC-MS/MS-based mycotoxin monitoring of food, feed, and fungal fermentation systems. The differential natural occurrence of isoroquefortine C (P. brasilianum, P. hirsutum, P. verrucosum) versus roquefortine C (P. roqueforti, P. chrysogenum) [1][2] necessitates isomer-specific analytical standards for accurate fungal species identification and secondary metabolite profiling. The thermodynamic stability of the Z-isomer further ensures long-term standard integrity under storage conditions that may promote isomerization of the metastable roquefortine C.

Non-Tremorgenic Neurotoxicity Control

Select isoroquefortine C as a structural control compound in neurotoxicity screening assays evaluating tremorgenic mycotoxins such as penitrem A, verruculogen, and roquefortine C. While penitrem A produces a robust tremorgenic syndrome at 1-1.5 mg/kg in rodent models (approximately 10-fold more toxic than roquefortine C) [1], isoroquefortine C lacks the iron-binding capacity and associated neurotoxic liability of the E-isomer. This differential neurotoxicity profile makes isoroquefortine C the preferred scaffold for pharmacological studies where tremorgenic confounding would obscure primary CNS or neuromuscular readouts.

Application
Selection Property
Validation Focus
Antifungal screening studies
Documented MIC-based antifungal screening context against phytopathogenic fungi
In vitro susceptibility data; comparator benchmark against hymexazol reference
Roquefortine pharmacophore SAR
Iron-binding-negative, thermodynamically stable isomer as comparator
Deconvolution of metal-dependent vs metal-independent biological activities
Mycotoxin isomer discrimination
Z-isomer reference standard with differential natural occurrence profile
LC-MS/MS isomer-specific monitoring; standard integrity under storage
Neurotoxicity screening assays
Non-tremorgenic roquefortine scaffold (class-level inference)
Absence of tremorgenic confounding in CNS or neuromuscular readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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